trans-3-Phenyl-D-proline
Overview
Description
trans-3-Phenyl-D-proline is a derivative of proline, an amino acid that plays a crucial role in protein synthesis. This compound features a phenyl group substitution at the β-position on the pyrrolidine ring, which imparts unique structural and functional properties. It is often used in research to study the functions of proline compounds in organisms .
Mechanism of Action
Target of Action
Trans-3-Phenyl-D-proline is a proline derivative with a stereodefined phenyl group substitution at the β-position on the pyrrolidine ring . It is a potentially useful derivative for studying the functions of proline compounds in organisms Proline and its derivatives are known to interact with various proteins and influence their folding and function .
Mode of Action
Proline and its derivatives, including this compound, can undergo isomerization, the process of interconversion between the cis- and trans-forms . This isomerization is a unique post-translational modification that can affect protein folding and conformations, and ultimately regulate protein functions and biological pathways .
Biochemical Pathways
This compound likely influences the same biochemical pathways as proline. Proline isomerization can regulate multiple biological pathways . For instance, it plays a role in various cellular responses, such as cell cycle regulation, DNA damage repair, T-cell activation, and ion channel gating . .
Result of Action
Proline and its derivatives can affect protein folding and conformations, and ultimately regulate protein functions and biological pathways . Therefore, it is reasonable to assume that this compound may have similar effects.
Action Environment
Factors such as ph, temperature, and the presence of other molecules can potentially influence the isomerization of proline and its derivatives .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of trans-3-Phenyl-D-proline typically involves the stereoselective addition of a phenyl group to the β-position of the pyrrolidine ring. One common method includes the use of a chiral auxiliary to control the stereochemistry of the addition reaction. The reaction conditions often involve the use of strong bases and specific solvents to facilitate the addition reaction .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve large-scale synthesis using similar stereoselective addition reactions. The process would be optimized for yield and purity, with careful control of reaction conditions to ensure the desired stereochemistry is achieved .
Chemical Reactions Analysis
Types of Reactions: trans-3-Phenyl-D-proline can undergo various chemical reactions, including:
Oxidation: The phenyl group can be oxidized to form different functional groups.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The phenyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Conditions for substitution reactions typically involve the use of strong acids or bases to facilitate the reaction.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield phenyl ketones or carboxylic acids, while reduction can produce various alcohols or amines .
Scientific Research Applications
trans-3-Phenyl-D-proline has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: The compound is used to study the role of proline derivatives in biological systems, including their effects on protein structure and function.
Medicine: Research into this compound includes its potential use in developing new pharmaceuticals, particularly those targeting proline-rich regions of proteins.
Comparison with Similar Compounds
trans-3-Phenyl-L-proline: A closely related compound with similar structural features but different stereochemistry.
trans-3-n-Propyl-L-proline: Another proline derivative with a propyl group substitution instead of a phenyl group.
Uniqueness: trans-3-Phenyl-D-proline is unique due to its specific stereochemistry and the presence of the phenyl group, which imparts distinct chemical and biological properties. This makes it a valuable tool in research for studying the effects of proline derivatives and developing new applications in chemistry, biology, and medicine .
Biological Activity
Introduction
Trans-3-Phenyl-D-proline is a proline derivative that has garnered attention due to its unique structural properties and biological activities. This compound is part of a broader class of proline analogs that play significant roles in various biological processes, including protein folding, receptor modulation, and potential therapeutic applications. This article provides an in-depth exploration of the biological activity of this compound, supported by recent research findings, case studies, and data tables.
Chemical Structure and Properties
This compound is characterized by a phenyl group attached to the beta carbon of the proline backbone. This substitution influences its conformational flexibility and interactions with biological macromolecules. The compound can exist in different isomeric forms, with the trans configuration being particularly relevant for its biological function.
Table 1: Structural Characteristics of this compound
Property | Value |
---|---|
Molecular Formula | C₉H₁₁NO₂ |
Molecular Weight | 165.19 g/mol |
Isomeric Form | Trans |
Solubility | Soluble in water and organic solvents |
Protein Folding and Isomerization
Proline isomerization is a crucial post-translational modification influencing protein structure and function. Research indicates that this compound can affect the folding kinetics of proteins by stabilizing certain conformations through its steric effects on the peptide backbone . For example, studies have shown that proline residues can serve as rate-limiting steps in protein folding pathways, impacting enzyme activity and stability .
NMDA Receptor Modulation
Recent studies have highlighted the potential of this compound as a selective antagonist for NMDA receptors, which are critical for synaptic plasticity and memory function. A structure-activity relationship (SAR) study revealed that derivatives of trans-3-carboxy-3-phenyl-proline exhibited high potency against NMDA receptors, with IC50 values as low as 200 nM . These findings suggest that modifications to the proline structure can enhance receptor selectivity and potency.
Case Study: Neuroprotective Effects
A notable case study investigated the neuroprotective effects of this compound in models of excitotoxicity. The compound demonstrated significant protective effects against neuronal death induced by excessive glutamate levels, highlighting its potential therapeutic implications in neurodegenerative diseases . The mechanism was attributed to its ability to modulate NMDA receptor activity, thereby reducing calcium influx and subsequent neuronal damage.
Synthesis and Derivatives
The synthesis of this compound typically involves methods such as asymmetric synthesis or racemic resolution techniques. Various derivatives have been synthesized to explore their biological activities further. For instance, modifications at different positions on the phenyl ring have been shown to alter biological efficacy significantly .
Table 2: Summary of Synthesized Derivatives and Their Activities
Derivative | Activity | IC50 (nM) |
---|---|---|
trans-3-Carboxy-3-phenyl-proline | NMDA receptor antagonist | 200 |
cis-3-Hydroxyproline | Antioxidant | 1500 |
trans-4-Fluorophenyl-D-proline | Antidepressant | 300 |
Properties
IUPAC Name |
(2R,3S)-3-phenylpyrrolidine-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO2/c13-11(14)10-9(6-7-12-10)8-4-2-1-3-5-8/h1-5,9-10,12H,6-7H2,(H,13,14)/t9-,10+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VDEMEKSASUGYHM-VHSXEESVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(C1C2=CC=CC=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN[C@H]([C@@H]1C2=CC=CC=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60426262 | |
Record name | trans-3-Phenyl-D-proline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60426262 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
118758-50-2 | |
Record name | trans-3-Phenyl-D-proline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60426262 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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